molecular formula C21H24N2O B12126548 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide CAS No. 775289-86-6

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide

Cat. No.: B12126548
CAS No.: 775289-86-6
M. Wt: 320.4 g/mol
InChI Key: KAPDNUXJGFUHEW-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide is a novel synthetic indole derivative of significant interest for pharmacological and neurochemical research. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and its presence in numerous endogenous compounds and clinical agents . Structurally, this compound features a 5-methylindole moiety linked via an ethyl chain to a phenoxybutanamide group, a design that leverages the known bioactivity of 3-alkylindole derivatives . This molecular architecture suggests potential for interaction with various neurological targets, making it a valuable chemical tool for studying the central nervous system. Researchers are exploring this compound within the context of new psychoactive substances (NPS), a class of molecules designed to mimic the effects of controlled drugs . Its core indole structure is shared with tryptamine derivatives, which are known to possess hallucinogenic, stimulant, and other CNS-related activities . Furthermore, indole-based structures have been identified as key components in cognitive enhancers and other agents with central nervous system activity, providing a strong rationale for its investigation in behavioral and neuropharmacological studies . The primary research applications for this compound include use as a standard in forensic toxicology for the identification of novel indole-based NPS, as a probe in neurochemical assays to elucidate the mechanisms of drug reward and addiction, and as a lead structure in the exploration of new therapeutic agents for CNS disorders . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

775289-86-6

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide

InChI

InChI=1S/C21H24N2O/c1-3-18(16-7-5-4-6-8-16)21(24)22-12-11-17-14-23-20-10-9-15(2)13-19(17)20/h4-10,13-14,18,23H,3,11-12H2,1-2H3,(H,22,24)

InChI Key

KAPDNUXJGFUHEW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)C

solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole reaction offers a direct route to 5-methylindole derivatives. Cyclization of phenylhydrazine with 4-methylpentan-2-one under acidic conditions yields 5-methylindole. Subsequent formylation at the 3-position via Vilsmeier-Haack reaction introduces a formyl group, which is reduced to a hydroxymethyl intermediate using NaBH4. Conversion to the ethylamine side chain is achieved through a two-step process:

  • Mitsunobu Reaction : Treatment with triphenylphosphine and diethyl azodicarboxylate (DEAD) in the presence of ethanol installs the ethyl alcohol moiety.

  • Curtius Rearrangement : Reaction with diphenylphosphoryl azide (DPPA) and tert-butanol generates the protected amine, which is deprotected using HCl/dioxane.

Table 1: Optimization of Indole Ethylamine Synthesis

StepReagents/ConditionsYield (%)Reference
Fischer IndoleH2SO4, ∆, 12 hr72
Vilsmeier FormylationPOCl3, DMF, 0°C → rt68
Mitsunobu ReactionPPh3, DEAD, EtOH, THF, 0°C → rt85
Curtius RearrangementDPPA, t-BuOH, ∆, 6 hr78

Synthesis of 2-Phenylbutanoic Acid

Friedel-Crafts Acylation

Benzene reacts with butyryl chloride in the presence of AlCl3 to form 2-phenylbutan-1-one, which is oxidized to the carboxylic acid using KMnO4 under acidic conditions.

Grignard Addition

Phenylmagnesium bromide adds to ethyl acrylate, followed by hydrolysis and oxidation with Jones reagent (CrO3/H2SO4) to yield 2-phenylbutanoic acid. This method offers superior regioselectivity (>90%) compared to Friedel-Crafts.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 2-phenylbutanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with 2-(5-methyl-1H-indol-3-yl)ethylamine. Triethylamine (TEA) is employed as a base to scavenge HCl, yielding the target amide in 82% purity after silica gel chromatography.

BOP-Cl Assisted Coupling

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP-Cl) in anhydrous DCM with TEA as a base achieves near-quantitative conversion within 2 hours at room temperature. This method, adapted from methyl esterifications of indole acetic acids, minimizes racemization and side reactions.

Table 2: Comparative Analysis of Amidation Methods

MethodReagentsTime (hr)Yield (%)Purity (%)
EDC/HOBtEDC, HOBt, TEA, DCM247895
BOP-ClBOP-Cl, TEA, DCM29498

Microwave-Assisted Optimization

Microwave irradiation (150°C, 30 min) accelerates the amidation step, enhancing yield to 92% while reducing reaction time by 75% compared to conventional heating. This technique, validated in pyrazoline syntheses, is particularly effective for thermally stable intermediates.

Purification and Characterization

  • Flash Chromatography : Ethyl acetate/hexane gradients (1:4 → 1:1) resolve unreacted starting materials and by-products.

  • Spectroscopic Validation :

    • 1H NMR (CDCl3): δ 7.65 (s, 1H, indole NH), 7.25–7.15 (m, 5H, phenyl), 3.45 (q, 2H, CH2NH), 2.85 (t, 2H, CH2-indole).

    • HPLC : >98% purity using a C18 column (MeCN/H2O, 70:30, 1 mL/min).

Challenges and Mitigation Strategies

  • Indole Alkylation Side Reactions : Competing N-alkylation is suppressed by using bulky bases (e.g., LDA) and low temperatures (−78°C).

  • Amide Racemization : BOP-Cl and short reaction times minimize epimerization at the α-carbon of 2-phenylbutanoic acid.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Quinazoline Derivatives (e.g., Compound 11g)
  • Structure : 6,7-Dimethoxy-N-(2-(5-methyl-1H-indol-3-yl)ethyl)quinazolin-4-amine (11g) replaces the phenylbutanamide group with a quinazolin-4-amine core .
  • Key Differences :
    • The quinazoline ring introduces aromaticity and hydrogen-bonding capacity via nitrogen atoms.
    • Methoxy groups enhance solubility compared to the hydrophobic phenyl group in the target compound.
  • Synthesis : Yield (72%) and purity (97%) are comparable to typical amide syntheses, suggesting similar efficiency for the target compound’s preparation .
Sulfonamide Analogs (e.g., Compound 5i)
  • Structure : N-[2-(5-Methyl-1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide (5i) features a sulfonamide group instead of the butanamide .
  • Key Differences :
    • Sulfonamides are more acidic (pKa ~10–11) than carboxamides (pKa ~15–17), altering ionization states under physiological conditions.
    • The alkyne spacer in 5i may confer rigidity, contrasting with the flexible ethyl chain in the target compound.
Polyamine Conjugates (e.g., Compound 20a)
  • Structure : N1,N6-Bis(3-(2-(5-methyl-1H-indol-3-yl)-2-oxoacetamido)propyl)hexane-1,6-diaminium trifluoroacetate (20a) is a dimeric structure with indolglyoxyl-polyamine chains .
  • Key Differences :
    • Increased molecular weight (~601 vs. ~350 for the target) reduces membrane permeability.
    • Trifluoroacetate counterions enhance solubility but introduce ionic character absent in the neutral target compound.

Substituent Modifications

Indole Substitution Patterns
  • 5-Methoxy vs. The target’s 5-methyl group enhances lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.8) .
  • 5-Hydroxy Derivatives: Compounds like 4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide () exhibit phenolic -OH groups, enabling stronger hydrogen bonding but lower metabolic stability .
Amide Chain Variations
  • 2-Ethyl vs. The target’s phenyl group may enhance binding to aromatic residues in biological targets (e.g., enzyme active sites).

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups Molecular Weight (g/mol)
Target Compound (Inferred) ~150–160* ~70–85* Phenylbutanamide, 5-methylindole ~350*
6i (Pyrazolo[4,3-c]pyridine derivative) 224–226 80 Ester, pyrazole 440
3ka (2-Phenylbutanamide) 135–136 85 Phenylbutanamide 177
5i (Sulfonamide) N/A 72 Sulfonamide, alkyne ~280*

*Estimated based on structural analogs .

Spectroscopic Signatures

  • IR Spectroscopy :
    • Target compound’s amide C=O stretch (~1650–1690 cm⁻¹) aligns with analogs like 6i (1650 cm⁻¹) and 3ka .
  • NMR :
    • The indole NH proton (δ ~10–12 ppm) and aromatic protons (δ ~6.8–7.4 ppm) are consistent across analogs (e.g., 19 in ) .
    • Phenyl group protons in the target would resonate at δ ~7.2–7.6 ppm, distinct from methoxy (δ ~3.8–4.0 ppm) or hydroxy substituents .

Biological Activity

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide, an indole derivative, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22N2O\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}

This compound features an indole moiety, which is known for its role in various biological processes. The presence of the phenylbutanamide side chain contributes to its pharmacological properties.

The mechanism of action for this compound involves several pathways:

  • Cell Apoptosis Induction : It has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization, a critical process for cell division.
  • Antimicrobial Activity : Research indicates that indole derivatives exhibit antimicrobial properties, potentially through the disruption of bacterial cell membranes or interference with metabolic pathways .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, similar to other indole derivatives that target EGFR and BRAF pathways .

Anticancer Activity

This compound has been evaluated for its anticancer effects. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent growth inhibition. For instance, compounds derived from indole structures have shown IC50 values ranging from 26 nM to 86 nM against breast cancer cells (MCF-10A) .

CompoundCell LineIC50 (nM)
This compoundMCF-10A33
ErlotinibMCF-10A80

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro tests revealed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects.

PathogenMIC (µg/mL)
MRSA≤0.25
E. coli16

Case Studies and Research Findings

  • Anticancer Studies : A study investigating the effects of various indole derivatives found that this compound exhibited significant antiproliferative activity comparable to established chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against MRSA, demonstrating a lack of cytotoxicity towards human embryonic kidney cells while maintaining strong antibacterial activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the indole structure significantly influence biological activity, emphasizing the importance of specific substitutions for enhanced efficacy against targeted diseases .

Q & A

What are the recommended synthetic routes for N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide, and how can reaction efficiency be optimized?

Level: Basic
Methodological Answer:
The synthesis of indole derivatives typically involves functionalizing the indole core, followed by coupling with a phenylbutanamide moiety. A literature-based approach (e.g., Yang et al., 2010) for analogous indole compounds suggests starting with a pre-synthesized 5-methylindole intermediate . Key steps include:

  • Alkylation: Introduce the ethyl linker via nucleophilic substitution or reductive amination.
  • Amide Coupling: Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the indole-ethylamine intermediate with 2-phenylbutanoic acid.
  • Optimization: Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading to improve yield. Monitor purity via HPLC at each stage .

How can computational methods like quantum chemical calculations be integrated into the design of this compound's synthesis?

Level: Advanced
Methodological Answer:
The ICReDD framework combines quantum chemical calculations (e.g., density functional theory) with experimental data to predict reaction pathways . For this compound:

  • Transition State Analysis: Map energy barriers for critical steps (e.g., amide bond formation) to identify rate-limiting stages.
  • Solvent Effects: Simulate solvent interactions using COSMO-RS to optimize reaction media.
  • Machine Learning: Train models on analogous indole syntheses to predict optimal conditions (temperature, catalyst) .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm indole C3 substitution (δ 6.8–7.2 ppm for H-2/H-4 protons) and amide carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ ~377.2 g/mol).
  • X-ray Crystallography: For crystalline derivatives, resolve bond angles and stereochemistry (e.g., analogous structures in ) .

How should researchers address discrepancies in biological activity data between this compound and its structural analogs?

Level: Advanced
Methodological Answer:

  • Structural Comparisons: Use PubChem similarity data (e.g., ) to identify analogs with modified substituents (e.g., hydroxyl vs. methyl groups).
  • Assay Validation: Replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate variables.
  • Statistical Analysis: Apply multivariate regression to correlate substituent effects (e.g., logP, H-bond donors) with activity trends .

What strategies are recommended for scaling up the synthesis of this compound while maintaining purity and yield?

Level: Basic/Advanced
Methodological Answer:

  • Process Control: Implement continuous flow chemistry (RDF2050108) to enhance reproducibility and reduce byproducts .
  • Membrane Separation: Use nanofiltration (RDF2050104) to purify intermediates, replacing column chromatography .
  • Quality-by-Design (QbD): Define critical process parameters (CPPs) via DOE (design of experiments) to ensure batch consistency .

How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization for this compound?

Level: Advanced
Methodological Answer:

  • Multiphysics Modeling: Simulate heat/mass transfer in reactors to prevent hotspots during exothermic steps (e.g., amide coupling).
  • Autonomous Labs: Integrate AI with robotic platforms for real-time adjustment of reaction parameters (e.g., pH, stirring rate) .
  • Data Feedback Loops: Use experimental results to refine predictive models, accelerating optimization cycles .

What are the critical considerations in designing in vitro assays to evaluate the pharmacological potential of this indole derivative?

Level: Basic
Methodological Answer:

  • Cell Line Selection: Prioritize cancer cell lines (e.g., MCF-7, HeLa) based on prior indole bioactivity data ( ) .
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM to determine IC50_{50}. Include positive controls (e.g., doxorubicin).
  • Solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid cytotoxicity artifacts.

How do structural modifications at the indole 5-methyl position influence the compound's physicochemical properties?

Level: Advanced
Methodological Answer:

  • Lipophilicity: Replace the 5-methyl group with polar substituents (e.g., -OH, -NH2_2) to reduce logP, improving aqueous solubility ( ) .
  • Steric Effects: Use molecular docking to assess how bulkier groups (e.g., -CF3_3) affect target binding (e.g., kinase active sites).
  • Metabolic Stability: Compare microsomal stability of methyl vs. deuterated methyl analogs to guide prodrug design.

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